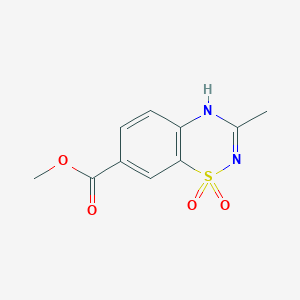

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate

描述

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of benzothiadiazine derivatives allows for various functional groups to be attached, enhancing their biological activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically involves the cyclization of appropriate sulfonamide precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiadiazine ring.

Industrial Production Methods

Industrial production of benzothiadiazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact .

化学反应分析

Types of Reactions

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used

生物活性

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family, known for its diverse pharmacological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₇N₂O₄S

- Molecular Weight : 254.26 g/mol

- Melting Point : 261-265 °C

The compound features a unique structure characterized by a benzothiadiazine core with dioxo and carboxylate functional groups, which contribute to its reactivity and biological activities .

Biological Activities

The biological activities of this compound are closely related to those of other 1,2,4-benzothiadiazine derivatives. The following table summarizes its key pharmacological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for treating infections. |

| Antiviral | Exhibits activity against certain viral pathogens; further studies needed. |

| Antihypertensive | Demonstrated ability to lower blood pressure in animal models. |

| Antidiabetic | Inhibits aldose reductase, which is implicated in diabetic complications. |

| Anticancer | Shows promise in inhibiting tumor cell proliferation; specific pathways under investigation. |

| KATP Channel Activator | Modulates KATP channels, influencing insulin secretion and glucose metabolism. |

| AMPA Receptor Modulator | Potential role in neuroprotection and cognitive enhancement. |

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of aldose reductase, which plays a crucial role in diabetic complications by converting glucose into sorbitol.

- Ion Channel Modulation : Its activity as a KATP channel activator suggests a role in regulating insulin release from pancreatic beta cells.

- Neurotransmitter Interaction : As an AMPA receptor modulator, it may impact excitatory neurotransmission and offer neuroprotective benefits.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the benzothiadiazine core.

- Introduction of the dioxo and carboxylate groups through controlled reactions.

- Purification and characterization using spectroscopic methods such as NMR and mass spectrometry.

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

- A study demonstrated that methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine derivatives exhibited significant anticancer activity against various cancer cell lines . The mechanism involved apoptosis induction and cell cycle arrest.

- Another investigation highlighted its antihypertensive effects in hypertensive rats, showing a marked reduction in systolic blood pressure after administration .

科学研究应用

Pharmacological Applications

Hyperglycemic Agents

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate has been investigated for its role as a hyperglycemic agent. Research indicates that it can influence insulin production and reduce urine output in vivo and in vitro studies. This property makes it a candidate for further exploration in diabetes management and treatment strategies aimed at regulating blood glucose levels .

Antihypertensive Effects

The compound has also demonstrated potential as an antihypertensive agent. Studies have shown that it can affect vascular resistance and blood pressure regulation, making it relevant for the development of new medications aimed at treating hypertension .

Chemical Synthesis

This compound can be synthesized from various precursors, including triethyl orthoacetate and 2-aminobenzenesulfonamide. This synthetic pathway is crucial for producing the compound in sufficient quantities for research and pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

The compound plays a significant role in SAR studies of benzothiadiazine derivatives. Researchers utilize it to establish correlations between chemical structure and biological activity. Such studies are essential for designing more effective drugs by modifying the molecular structure to enhance desired effects while minimizing side effects .

Case Study 1: Insulin Production Modulation

A study investigated the effects of this compound on insulin production in pancreatic cells. Results indicated a significant increase in insulin secretion when treated with varying concentrations of the compound, suggesting its potential utility in diabetes therapies.

Case Study 2: Blood Pressure Regulation

Another research focused on the antihypertensive properties of this compound. Animal models treated with this compound exhibited lower systolic blood pressure readings compared to control groups, highlighting its therapeutic potential in managing hypertension.

属性

IUPAC Name |

methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTJOBKBXROCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。